molecular formula C17H25NO B12587035 Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- CAS No. 647017-98-9

Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl-

Cat. No.: B12587035
CAS No.: 647017-98-9
M. Wt: 259.4 g/mol
InChI Key: ZKZOXWYTUROXRH-UHFFFAOYSA-N
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Description

Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- is an organic compound with a complex structure that includes a phenol group, a cyclohexyl group, and a butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of a strong nucleophile and an electron-withdrawing group on the aromatic ring to facilitate the substitution . The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process might include steps such as alkylation, amination, and cyclization, followed by purification techniques like crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the phenol group into a quinone structure.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols with different functional groups.

Scientific Research Applications

Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenol, o-cyclohexyl-: This compound has a similar structure but lacks the butenyl group.

    2-Cyclohexylphenol: Another similar compound with a cyclohexyl group attached to the phenol ring.

Uniqueness

Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- is unique due to the presence of the butenyl group, which can influence its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.

Properties

CAS No.

647017-98-9

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

2-(1-cyclohexylbut-3-enylamino)-3-methylphenol

InChI

InChI=1S/C17H25NO/c1-3-8-15(14-10-5-4-6-11-14)18-17-13(2)9-7-12-16(17)19/h3,7,9,12,14-15,18-19H,1,4-6,8,10-11H2,2H3

InChI Key

ZKZOXWYTUROXRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)NC(CC=C)C2CCCCC2

Origin of Product

United States

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